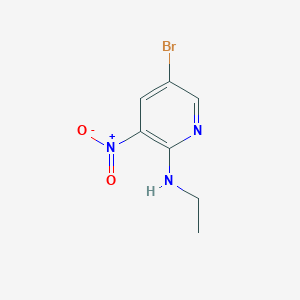

5-Bromo-N-ethyl-3-nitropyridin-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-N-ethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-2-9-7-6(11(12)13)3-5(8)4-10-7/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDUACRLXPWNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647934 | |

| Record name | 5-Bromo-N-ethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26820-37-1 | |

| Record name | 5-Bromo-N-ethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo N Ethyl 3 Nitropyridin 2 Amine and Structural Analogs

Established Synthetic Routes to Substituted 3-Nitropyridin-2-amines

The synthesis of the core structure of 5-Bromo-N-ethyl-3-nitropyridin-2-amine relies on a series of well-established reactions, carefully sequenced to install the desired functional groups onto the pyridine (B92270) ring with correct regioselectivity. The general approach involves the initial preparation of a substituted pyridine, followed by nitration and subsequent functionalization of the amine group.

Strategies Involving Bromination of Pyridine Precursors

The introduction of a bromine atom at the C-5 position of a 2-aminopyridine (B139424) scaffold is a key initial step. A common strategy begins with the bromination of 2-aminopyridine itself. This electrophilic aromatic substitution reaction typically yields 2-amino-5-bromopyridine (B118841) as the major product. orgsyn.org The amino group at C-2 is an activating, ortho-, para-director, guiding the incoming electrophile (bromine) to the C-5 position.

Another approach involves the direct bromination of pyridine, although this often requires harsh conditions and can lead to a mixture of products. For instance, reacting pyridine with bromine in the presence of 80-95% sulfuric acid at high temperatures (130-140 °C) can produce 3-bromopyridine. google.com However, for the synthesis of the target molecule, starting with 2-aminopyridine is generally more direct. orgsyn.org

A documented procedure for synthesizing an intermediate, 2-amino-5-bromo-3-nitropyridine (B172296), starts from 2-amino-5-bromopyridine, highlighting the importance of this brominated precursor. orgsyn.org

Table 1: Representative Bromination Reactions of Pyridine Precursors

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Bromine, Acetic Acid, Sodium Acetate | 2-Amino-5-bromopyridine | 81-86% | orgsyn.org |

Approaches for Introducing the Nitro Group into Pyridine Scaffolds

The nitration of the pyridine ring, specifically at the C-3 position, is a critical and often challenging step due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution.

When starting with 2-amino-5-bromopyridine, nitration using a mixture of concentrated nitric acid and sulfuric acid introduces the nitro group. The reaction is typically performed at low temperatures initially and then warmed to drive the reaction to completion. orgsyn.org In this substrate, the powerful activating effect of the amino group directs the nitration. While the C-5 position is occupied by bromine, the C-3 position becomes the next most favorable site for electrophilic attack. The nitration of 2-aminopyridine itself often leads to a mixture of 2-amino-5-nitropyridine (B18323) and the desired 2-amino-3-nitropyridine, with the former usually being the major product under standard nitrating conditions (e.g., H₂SO₄/HNO₃). sapub.orgguidechem.comresearchgate.net The separation of these isomers can be tedious. orgsyn.org

To overcome regioselectivity issues, modern methods have been developed. For example, using the N-sulfonyl group as a directing group allows for the selective C3–H nitration of 2-aminopyridines with reagents like tert-butyl nitrite. rsc.org Another approach involves the nitration of pyridine with dinitrogen pentoxide, which can selectively yield 3-nitropyridine (B142982) after a workup with sodium bisulfite solution. ntnu.no

A well-documented synthesis of 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine reports a yield of 78.2% using 95% nitric acid in sulfuric acid. orgsyn.org

Formation of the N-Ethyl Amine Moiety

The final step in constructing the target molecule is the introduction of the ethyl group onto the primary amine at the C-2 position. Direct N-alkylation of aminopyridines with alkyl halides can be inefficient, often leading to mixtures of mono- and di-alkylated products, or alkylation on the pyridine ring nitrogen. researchgate.net

More effective methods have been developed to achieve selective N-monoalkylation. One facile method involves the reductive amination of the aminopyridine with a carboxylic acid (in this case, acetic acid to form an ethyl group precursor) and sodium borohydride (B1222165). This reaction proceeds under mild conditions and provides good yields of the corresponding N-alkylaminopyridine. researchgate.net While this method is effective, it has been noted that N-ethylation of aminopyridines using other specific reagents like acetonitrile (B52724) with a palladium catalyst or acetic acid with sodium borohydride may not produce the ethylamine (B1201723) derivatives in high preparative quantities. researchgate.net

Alternative strategies include protecting the amino group, for instance as a Boc-derivative, followed by deprotonation with a strong base like sodium hydride and subsequent alkylation. nih.gov Another novel approach uses electrogenerated acetonitrile anion to alkylate N-Boc-4-aminopyridine in high yields under mild conditions. nih.gov More recently, N-aminopyridinium salts have been used as ammonia (B1221849) surrogates, allowing for a self-limiting alkylation process to selectively form secondary amines. chemrxiv.org

Table 2: Methods for N-Alkylation of Aminopyridines

| Substrate | Alkylating Agent/Method | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| 2- or 3-Aminopyridine | Carboxylic Acid | NaBH₄ | N-Monoalkylated Aminopyridine | researchgate.net |

| N-Boc-4-aminopyridine | Alkyl Halide | NaH or Electrogenerated Base | N-Alkylated Aminopyridine | nih.gov |

| 2-Aminopyridines | 1,2-Diketones | BF₃·OEt₂ | N-Alkylated Aminopyridine | acs.org |

Advanced Synthetic Transformations in the Synthesis of this compound Derivatives

Once synthesized, this compound serves as a valuable building block for creating a diverse library of derivatives. The bromo and nitro substituents provide handles for a range of advanced synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Nitropyridines

The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of a strong electron-withdrawing nitro group. This electronic feature makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). In nitropyridines, nucleophilic attack is highly favored at the positions ortho and para to the nitro group. stackexchange.com

In the context of derivatives, the bromine atom at C-5 of the title compound, being para to the C-2 amino group and ortho to the C-3 nitro group, is activated for displacement by various nucleophiles. Furthermore, the nitro group itself can sometimes act as a leaving group in SNAr reactions, especially when positioned at C-2 or C-4, which further demonstrates the high reactivity of nitropyridines in these transformations. researchgate.net

SNAr reactions on related structures, such as the substitution of a fluorine atom in 3-fluoro-2-nitropyridine (B1302947) by amines or the reaction of 2-chloro-5-nitropyridine (B43025) with nucleophiles, provide precedent for the synthetic utility of this approach. mdpi.comresearchgate.net For example, 2-chloro-5-nitropyridine can react with various amines, thiols, and alkoxides to yield 2-substituted-5-nitropyridines. nbinno.com This indicates that the 5-bromo group in this compound could be readily replaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols) to generate novel derivatives.

Another related transformation is the Vicarious Nucleophilic Substitution (VNS), where a carbanion attacks a hydrogen-bearing carbon atom, followed by the elimination of a leaving group from the carbanion. This C-H functionalization method has been applied to electrophilic nitropyridines, allowing for the introduction of alkyl groups. nih.govacs.org

Palladium-Catalyzed Coupling Reactions, including Heck and Suzuki

The bromine atom at the C-5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of a palladium(0) catalyst to the aryl-bromide bond, followed by transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck reaction) and subsequent reductive elimination to yield the product and regenerate the catalyst. youtube.comyoutube.com

Suzuki Coupling: This reaction pairs the bromo-substituted pyridine with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This is a highly versatile method for creating new carbon-carbon bonds. For instance, 2-bromo-5-nitropyridine (B18158) is known to undergo Suzuki reactions with arylboronic acids to produce 2-aryl-5-nitropyridines. nbinno.com This suggests that this compound could be readily coupled with a variety of boronic acids and esters to synthesize aryl- or vinyl-substituted derivatives at the C-5 position. nih.gov

Heck Coupling: The Heck reaction would involve coupling the bromo-pyridine with an alkene to form a new substituted alkene at the C-5 position. This provides a direct route to introduce alkenyl functionalities.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction allows for the arylation of amines. In this context, it would involve reacting the 5-bromo position with various primary or secondary amines to form new C-N bonds, yielding 5-amino-substituted derivatives. nih.govyoutube.com This reaction is exceptionally broad in scope and is a cornerstone of modern medicinal chemistry.

Table 3: Potential Palladium-Catalyzed Reactions on this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | C-C | 5-Aryl/Vinyl-N-ethyl-3-nitropyridin-2-amines |

| Heck Coupling | Alkene | C-C | 5-Alkenyl-N-ethyl-3-nitropyridin-2-amines |

| Buchwald-Hartwig Amination | R¹R²NH | C-N | 5-(Substituted amino)-N-ethyl-3-nitropyridin-2-amines |

| Sonogashira Coupling | Terminal Alkyne | C-C | 5-Alkynyl-N-ethyl-3-nitropyridin-2-amines |

Condensation Reactions for Pyridine Ring Derivatization

The construction of the pyridine ring through condensation reactions represents a foundational and widely utilized strategy for creating a diverse array of functionalized pyridines. acsgcipr.org These methods typically involve the formation of carbon-carbon and carbon-nitrogen bonds by reacting simple, acyclic precursors, often in a multi-component fashion. acsgcipr.org The reactions can be designed as linear sequences to assemble a precursor that subsequently cyclizes, or more efficiently as "one-pot" processes where multiple starting materials combine to form the heterocyclic ring directly. acsgcipr.org

Two of the most prominent approaches are the Hantzsch pyridine synthesis and the Guareschi-Thorpe/Bohlmann-Rahtz methods. acsgcipr.org The Hantzsch synthesis and its variations involve the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and an amine source like ammonia. baranlab.orgmdpi.com This typically produces a 1,4-dihydropyridine (B1200194) intermediate, which must then be oxidized to yield the aromatic pyridine ring. baranlab.orgmdpi.com In contrast, the Guareschi-Thorpe and Bohlmann-Rahtz syntheses are engineered to produce the aromatic pyridine directly through a series of condensation and elimination steps, releasing small molecules such as water or alcohols. acsgcipr.org These reactions demonstrate good atom economy and generate simple by-products. acsgcipr.org

Modern adaptations of these classical methods focus on expanding the substrate scope and improving reaction conditions. For instance, various compounds can serve as the C-4 source for the pyridine ring instead of a simple aldehyde. mdpi.com Research has demonstrated the use of N-methylpyrrolidone or even dimethyl sulfoxide (B87167) (DMSO) as the source of the C-4 carbon in Hantzsch-type syntheses. mdpi.com

| Condensation Reaction Type | General Reactants | Key Intermediate/Product | Reference |

| Hantzsch Synthesis | Aldehyde, 2x 1,3-Dicarbonyl, Ammonia | 1,4-Dihydropyridine (requires oxidation) | baranlab.orgmdpi.com |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone, Ammonia | Substituted Pyridone | acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, Propargyl Ketone | Substituted Pyridine | acsgcipr.org |

| Rongalite-Mediated Synthesis | β-Enamine Carbonyls, Rongalite | 2,3,5,6-Tetrasubstituted Pyridine | mdpi.com |

Novel Synthetic Strategies for Nitropyridine and Aminopyridine Frameworks

While classical methods provide robust pathways to the pyridine core, recent research has focused on developing novel strategies that offer greater efficiency, milder conditions, and unique functionalization patterns for producing nitropyridine and aminopyridine derivatives.

Multicomponent Reactions for 2-Aminopyridine Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, prized for their convergence, procedural simplicity, and high atom economy. nih.gov This strategy is particularly effective for the synthesis of substituted 2-aminopyridines. mdpi.com An exemplary MCR involves a one-pot, four-component reaction between an acetophenone (B1666503) derivative, malononitrile, an aldehyde derivative, and ammonium (B1175870) carbonate. mdpi.comresearchgate.net This approach allows for the efficient construction of highly functionalized 2-aminopyridines from readily available starting materials. mdpi.com

Another well-established MCR for 2-aminopyridine synthesis is a three-component reaction utilizing enaminones, malononitrile, and a primary amine. nih.govresearchgate.net The proposed mechanism for this transformation begins with a Knoevenagel condensation between the enaminone and malononitrile, followed by nucleophilic attack of the primary amine and subsequent intramolecular cyclization and aromatization to yield the final 2-aminopyridine product. nih.gov The efficiency of these reactions is often optimized by adjusting parameters such as temperature and the use of solvents, as detailed in the table below.

| Entry | Amine | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzylamine | Room Temp | 24 | 0 | nih.gov |

| 2 | Benzylamine | 40 | 24 | 20 | nih.gov |

| 3 | Benzylamine | 60 | 6 | 40 | nih.gov |

| 4 | Benzylamine | 80 | 3 | 85 | nih.gov |

Catalyst-Free Approaches in Pyridine Derivatization

Developing synthetic methods that eliminate the need for a catalyst is a key goal of green chemistry, as it simplifies purification, reduces costs, and avoids contamination of the final product with residual metals. Several MCRs for the synthesis of 2-aminopyridines have been successfully implemented under catalyst-free conditions. mdpi.comresearchgate.net For example, the four-component synthesis of 2-aminopyridines from acetophenones, malononitrile, aldehydes, and ammonium carbonate can proceed efficiently without any catalyst, particularly when conducted under solvent-free conditions with heating. mdpi.com This approach provides high yields and an environmentally friendly process. mdpi.comresearchgate.net

Beyond ring formation, catalyst-free derivatization of the pyridine ring is also an area of active research. While many derivatization reactions rely on catalysts, some processes can be driven by other means. researchgate.net For instance, certain silylation reactions, which are used to protect functional groups or increase volatility, can be driven to completion without a traditional catalyst by using an excess of the silylating reagent. researchgate.netsigmaaldrich.com Furthermore, research into direct C-H functionalization has yielded solvent- and halide-free methods for producing compounds like pyridine-2-yl substituted ureas from pyridine N-oxides, showcasing a move away from traditional palladium-catalyzed cross-coupling reactions. rsc.org

Photochemical and Electrochemical Methods in Pyridine Synthesis

Harnessing the energy of light and electricity offers unique pathways for the synthesis and functionalization of pyridine derivatives, often enabling reactions that are difficult to achieve through thermal methods. acs.orgnih.gov Photochemical approaches frequently involve the generation of highly reactive intermediates. A notable strategy for pyridine functionalization relies on the single-electron transfer (SET) reduction of a pyridinium (B92312) ion to form a pyridinyl radical. acs.org This radical species can then effectively couple with other radicals, enabling novel C(sp²)–C(sp³) bond formations that are distinct from classical Minisci-type reactions. acs.org

Another innovative photochemical method involves the excitation of electron donor-acceptor (EDA) complexes formed between an arene (the donor) and a protonated pyridine (the acceptor). nih.gov Irradiation with light promotes an electron transfer to create an aryl radical cation, which can be trapped by a pyridine nucleophile to achieve C(sp²)–H pyridination without the need for an external photocatalyst. nih.gov

Electrochemical methods provide precise control over redox reactions. Cyclic voltammetry studies of pyridine derivatives are crucial for understanding their electronic properties, such as their reduction potentials and HOMO/LUMO energy levels. nih.govcdnsciencepub.com This knowledge is foundational for designing electrochemical syntheses. For example, electrochemical analysis has shown that while a neutral pyridine molecule is difficult to reduce, the corresponding pyridinium salt has a much more accessible reduction potential, facilitating the formation of the key pyridinyl radical intermediate for subsequent reactions. acs.orgmdpi.com These techniques open the door to catalyst-free dearomatization and other functionalization reactions under mild conditions. researchgate.net

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve safety and efficiency. rasayanjournal.co.in The synthesis of analogs of this compound can benefit significantly from these approaches.

Key green strategies applicable to pyridine synthesis include:

Multicomponent Reactions (MCRs) : As discussed previously, MCRs enhance efficiency by combining multiple synthetic steps into a single operation, reducing solvent waste, energy consumption, and purification efforts. nih.govrasayanjournal.co.in

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and often increase product yields compared to conventional heating methods. nih.gov This technique is recognized as a valuable green chemistry tool. nih.gov

Solvent-Free Reactions : Performing reactions without a solvent (neat) or in environmentally benign solvents like water or ionic liquids minimizes the use and disposal of hazardous organic solvents. mdpi.comrsc.orgmdpi.com Catalyst-free, solvent-free MCRs represent a particularly green approach to 2-aminopyridines. mdpi.com

Catalyst Choices : Shifting from toxic heavy metal catalysts (e.g., palladium) to more benign or reusable catalysts, or developing catalyst-free systems, is a central tenet of green chemistry. rsc.org

The following table compares the synthesis of a series of pyridine derivatives using conventional heating versus microwave irradiation, illustrating the benefits of a green chemistry approach.

| Compound | Method | Time | Yield (%) | Reference |

| 5c | Conventional | 12 h | 75 | nih.gov |

| 5c | Microwave | 10 min | 92 | nih.gov |

| 5e | Conventional | 15 h | 70 | nih.gov |

| 5e | Microwave | 12 min | 89 | nih.gov |

| 5h | Conventional | 18 h | 65 | nih.gov |

| 5h | Microwave | 15 min | 85 | nih.gov |

By embracing these principles, the synthesis of nitropyridine and aminopyridine frameworks can be performed more sustainably, aligning with the modern imperative to develop environmentally responsible chemical processes. rasayanjournal.co.in

Chemical Reactivity and Transformation Studies of 5 Bromo N Ethyl 3 Nitropyridin 2 Amine

Reactivity Profiles of the Nitro Group on the Pyridine (B92270) Ring

The nitro group at the C3 position of the pyridine ring is a key functional handle, significantly influencing the molecule's electronic properties and serving as a precursor for other important functional groups.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. sci-hub.st This conversion dramatically alters the electronic character of the pyridine ring, transforming the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. This change opens up new avenues for subsequent chemical modifications.

The reduction of aromatic nitro compounds can be achieved using various methods, with catalytic hydrogenation being a common and efficient approach. wikipedia.org For compounds structurally similar to 5-Bromo-N-ethyl-3-nitropyridin-2-amine, this transformation is typically accomplished with high chemoselectivity, leaving other functional groups like the bromine atom intact. sci-hub.st

Commonly employed reagent systems for this reduction include:

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Raney nickel. wikipedia.org

Metal-based Reagents: Tin(II) chloride (SnCl2) in acidic media or iron (Fe) powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride. wikipedia.org

Transfer Hydrogenation: Using reagents like hydrazine (B178648) in the presence of a catalyst. wikipedia.org

The successful reduction yields the corresponding diamine, 5-bromo-N2-ethylpyridine-2,3-diamine, a valuable intermediate for the synthesis of fused heterocyclic systems and other complex molecules.

Table 1: Representative Conditions for Nitro Group Reduction

| scienceReagent/Catalyst | thermostatConditions | biotechProduct | articleReference |

|---|---|---|---|

| H2, Pd/C | Standard temperature and pressure | 5-Bromo-N2-ethylpyridine-2,3-diamine | |

| Iron (Fe), Acetic Acid | Heating | 5-Bromo-N2-ethylpyridine-2,3-diamine | wikipedia.org |

| Tin(II) Chloride (SnCl2), HCl | Heating | 5-Bromo-N2-ethylpyridine-2,3-diamine | wikipedia.org |

Reactivity of the Bromine Substituent

The bromine atom at the C5 position is another site of significant reactivity, enabling the introduction of diverse functionalities through substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for its replacement by a variety of nucleophiles, such as amines or thiols. The reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. These reactions are typically carried out in polar solvents like ethanol (B145695) or acetonitrile (B52724). The substitution product varies depending on the nucleophile used.

Participation in Cross-Coupling Reactions for Functional Group Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent at C5 makes this compound an excellent substrate for such transformations.

Suzuki Coupling: This reaction involves coupling with boronic acids or their esters to introduce new aryl or vinyl groups. myskinrecipes.commdpi.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate or potassium phosphate. mdpi.com

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds, coupling the pyridine core with various amines. myskinrecipes.com

These cross-coupling reactions provide a versatile platform for synthesizing a wide array of complex derivatives from the this compound scaffold.

Table 2: Examples of Cross-Coupling Reactions on Analogous Bromo-Pyridine Systems

| merge_typeReaction Type | scienceTypical Reagents | linkBond Formed | articleReference |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, K3PO4 | Carbon-Carbon (Aryl-Pyridine) | mdpi.com |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Carbon-Nitrogen (Amine-Pyridine) | myskinrecipes.com |

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring

The substituent pattern on this compound creates a specific electronic landscape that directs further functionalization.

Regioselective Functionalization of the Pyridine Core

The combined electronic effects of the substituents govern the regioselectivity of further reactions. The 2-amino group is a strong activating group and an ortho-, para-director. The 3-nitro group is a strong deactivating group and a meta-director. The 5-bromo group is a deactivating ortho-, para-director.

In electrophilic aromatic substitution reactions, the directing effects of the substituents are crucial. For instance, the powerful directing influence of the nitro and bromo groups can steer incoming electrophiles to the C4 position. This regioselectivity is valuable for constructing more complex heterocyclic systems, such as pyrrolopyridines, through cyclization reactions. The ability to selectively functionalize a specific position on the pyridine core is a key advantage in the synthesis of targeted molecular architectures. myskinrecipes.com

Compound Names Mentioned

Amination Reactions on the Pyridine Scaffold

Amination of the this compound core can theoretically proceed via nucleophilic aromatic substitution (SNAr), where a nucleophilic amine displaces a leaving group. The pyridine ring is activated for such reactions by the strongly electron-withdrawing nitro group. fishersci.co.uk The primary sites for nucleophilic attack are the positions para (C6) and ortho (C4) to the nitro group. youtube.com

In this specific molecule, the C2 position is already substituted. Therefore, amination would primarily target the substitution of the hydrogen atoms at C4 and C6 or the bromine atom at C5. Studies on related 3-nitropyridines show that oxidative amination with reagents like n-butylamine can introduce an amino group selectively at the C2 position (para to the nitro group). ntnu.no In the case of this compound, where C2 is blocked, the focus shifts to other positions. While the C5-bromo group is not directly activated by the C3-nitro group for a classic SNAr addition-elimination mechanism, the substitution of a non-activated nitro group by certain nucleophiles has been observed in related 3-nitro-5-halopyridines. nih.gov

More contemporary and versatile methods for C-N bond formation, such as the Buchwald-Hartwig amination, are highly effective for coupling amines at the C5-bromo position (see Section 3.5).

| Reaction Type | Target Position | Reagents & Conditions | Expected Outcome | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4, C6 | Strong amine nucleophile; may require an oxidizing agent or specific activation. | Substitution of hydrogen with an amino group. Generally challenging without further activation. | ntnu.no |

| Nucleophilic Aromatic Substitution (SNAr) | C5 | Amine nucleophile. Reaction is not electronically favored for a classic SNAr mechanism. | Low reactivity expected for direct displacement of bromine without a catalyst. | acs.org |

| Buchwald-Hartwig Amination | C5 | Amine, Palladium catalyst (e.g., Pd(OAc)2), Phosphine (B1218219) ligand (e.g., BINAP), Base (e.g., Cs2CO3). | Efficient formation of a C-N bond, replacing bromine with the desired amine. | wikipedia.orgmdpi.com |

Intramolecular Rearrangements and Cyclization Reactions

Nitro group migration is a documented phenomenon in the chemistry of nitropyridines, occurring under specific synthetic conditions. clockss.org While not explicitly reported for this compound, studies on analogous structures provide insight into potential rearrangements.

One established mechanism involves a mdpi.comresearchgate.net sigmatropic shift . This is observed during the nitration of pyridine itself, where dinitrogen pentoxide forms an N-nitropyridinium intermediate. ntnu.no Subsequent attack by a nucleophile (like bisulfite) at the 2-position leads to a dihydropyridine, from which the nitro group can migrate to the 3-position before rearomatization. ntnu.no

Furthermore, unexpected nitro-group migration has been observed during nucleophilic substitution reactions on other halo-nitropyridines. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents can lead to the formation of a product where the nitro group has migrated from the C4 to the C3 position. clockss.org A similar rearrangement has been noted in the reaction of 4-bromo-5-nitroimidazole with amines. clockss.orgresearchgate.net These studies suggest that under certain reaction conditions, particularly with amine nucleophiles, the nitro group on the pyridine scaffold of the title compound could potentially undergo rearrangement.

The N-ethyl-amino group at the C2 position is a versatile handle for constructing fused heterocyclic systems. This functionality enables intramolecular or intermolecular reactions that lead to the formation of new rings fused to the pyridine core.

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines is a well-established transformation of 2-aminopyridines. amazonaws.com This typically involves reaction with an α-halocarbonyl compound, such as an α-bromoketone. amazonaws.comnih.gov For this compound, the proposed mechanism involves the initial nucleophilic attack by the more basic pyridine ring nitrogen onto the α-haloketone to form a quaternary ammonium salt intermediate. Subsequent intramolecular condensation between the C2-amino group and the ketone carbonyl, followed by dehydration, yields the fused imidazo[1,2-a]pyridine (B132010) system. This reaction can often be performed under catalyst- and solvent-free conditions at elevated temperatures. amazonaws.com

| Starting Material | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminopyridine (B139424) derivative | α-Haloketone (e.g., α-bromoacetophenone) | Heat (e.g., 60°C), often solvent-free | Imidazo[1,2-a]pyridine | amazonaws.com |

| This compound | α-Haloketone | Heat, base (optional) | Substituted 5-bromo-8-nitro-imidazo[1,2-a]pyridine | amazonaws.comnih.gov |

Indoles and Pyrrolopyridines: The synthesis of indole (B1671886) and pyrrolopyridine ring systems from nitropyridine precursors is also documented, though the pathways can be more complex. Base-induced rearrangement of isoxazolones, derived from the reaction of 2-chloro-5-nitropyridine (B43025) with other reagents, has been shown to yield not only imidazopyridines but also 2-pyridylaminoindoles. This indicates that under specific basic conditions, ring-opening and recyclization cascades can lead to the formation of five-membered, nitrogen-containing rings.

The construction of a pyrrolopyridine scaffold can be achieved through modern coupling strategies. For example, a synthetic sequence could involve a Buchwald-Hartwig coupling to link a protected pyrrole (B145914) unit to the C5-bromo position of the pyridine ring. mdpi.com Alternatively, multi-component reactions or cyclocondensation strategies involving the existing amino group could be devised to build the pyrrole ring. researchgate.netnih.gov

C-N Bond Formation Reactions in Pyridine Derivatives

Modern palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-nitrogen (C-N) bonds, offering a powerful way to functionalize aryl halides like this compound at the C5 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most versatile methods for aryl amine synthesis. wikipedia.orgchemeurope.com It enables the coupling of aryl halides or triflates with a wide range of primary and secondary amines. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. chemeurope.comlibretexts.org This reaction is known for its broad substrate scope and functional group tolerance, although the presence of a nitro group may require careful selection of the base and reaction conditions to avoid side reactions. libretexts.orgnumberanalytics.com

Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds, as well as C-O and C-S bonds. wikipedia.orgorganic-chemistry.org Traditionally, it requires harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols use catalytic amounts of soluble copper salts with supporting ligands, allowing for milder conditions. researchgate.net The reaction is particularly effective for aryl halides activated by electron-withdrawing groups, making the C5-bromo position of the title compound a suitable substrate for this transformation. wikipedia.org

| Reaction | Catalyst System | Typical Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium(0) or Palladium(II) precursor with phosphine ligands (e.g., XPhos, SPhos, BINAP) | Anhydrous solvent (e.g., Toluene, Dioxane), Strong non-nucleophilic base (e.g., NaOtBu, Cs2CO3), 80-110°C | Broad amine scope, high yields, milder conditions than classical methods, high functional group tolerance. | Air/moisture sensitive catalysts/reagents, cost of palladium and ligands. | wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | Copper(I) or Copper(II) salts (e.g., CuI, CuO) often with a ligand (e.g., diamine, 1,10-phenanthroline) | Polar aprotic solvent (e.g., DMF, NMP), Base (e.g., K2CO3, Cs2CO3), High temperatures (100-210°C) | Lower cost catalyst, effective for activated aryl halides. | Often requires harsh conditions (high temp.), narrower substrate scope than Buchwald-Hartwig. | wikipedia.orgresearchgate.net |

Mechanistic Investigations of Chemical Reactions Involving 5 Bromo N Ethyl 3 Nitropyridin 2 Amine and Its Analogs

Elucidation of Reaction Pathways and Intermediate Species

The reaction pathways of 5-Bromo-N-ethyl-3-nitropyridin-2-amine and its analogs are diverse, often involving complex intermediates leading to the formation of fused heterocyclic systems. The electron-withdrawing nature of the nitro and bromo groups on the pyridine (B92270) ring significantly influences its reactivity, particularly in cyclization and substitution reactions.

One key reaction pathway for analogs involves cyclization to form pyrrolopyridines. The positioning of the nitro and bromo substituents directs electrophilic substitution to the C4 position of the pyridine ring, facilitating this type of ring closure. In contrast, altering the substituents, for instance to a 2-methoxy-4-methyl variant, can shift the reactivity to the C2 position, leading to the formation of different heterocyclic structures.

Another significant reaction pathway observed for related N-substituted nitropyridines is a base-induced rearrangement. For example, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones bearing a nitropyridine substituent undergo rearrangement when treated with triethylamine (B128534). mdpi.comresearchgate.net This reaction can yield different products depending on the substituents. The proposed pathway involves an initial addition of the tertiary amine to the C4 position of the isoxazolone ring. mdpi.com For derivatives with 4-bromophenyl and 4-methylphenyl groups, only imidazo[1,2-a]pyridines are formed. However, a 4-methoxyphenyl (B3050149) derivative yields a mixture of the corresponding imidazo[1,2-a]pyridine (B132010) and a 2-pyridylaminoindole. mdpi.comresearchgate.net This highlights the subtle electronic effects of substituents on the reaction outcome.

The bromine atom at the 5-position is also a key functional group for further transformations. It can be readily substituted via nucleophilic substitution reactions or participate in palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to introduce further complexity into the molecular structure.

Role of Catalysts and Reaction Conditions in Directing Selectivity

Catalysts and specific reaction conditions are paramount in controlling the selectivity of reactions involving 5-bromo-3-nitropyridine derivatives. The choice of catalyst, solvent, and temperature can determine which reaction pathway is favored and, consequently, the structure of the final product.

Palladium catalysts are frequently employed in cross-coupling reactions to functionalize the pyridine ring. For instance, the synthesis of an analog, (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine, can involve a Heck reaction to form the ethenyl chain. This reaction typically requires a palladium catalyst, a base like triethylamine, and an appropriate solvent such as dimethylformamide (DMF), often at elevated temperatures.

Base-induced rearrangements also demonstrate the critical role of reaction conditions. The use of triethylamine in refluxing ethanol (B145695) has been shown to induce the rearrangement of N-(nitropyridyl)-substituted isoxazolones to form imidazo[1,2-a]pyridines and indoles. mdpi.comresearchgate.net The basicity and nucleophilicity of the amine, along with the solvent and temperature, are key factors in initiating the reaction cascade.

Furthermore, in reactions like ring-opening metathesis polymerization (ROMP) involving ruthenium-based initiators with amine ligands, the reaction conditions significantly impact the yield and polydispersity of the resulting polymer. For example, with [RuCl2(PPh3)2(amine)x]-type complexes, quantitative yields of poly-norbornene were achieved at different temperatures and reaction times depending on the specific amine ligand used (e.g., 50 °C for 30 minutes vs. 25 °C for 5 minutes). researchgate.netscielo.br

| Catalyst/Reagent | Reaction Type | Role | Reference |

| Palladium Catalyst | Heck Coupling | Catalyzes C-C bond formation | |

| Triethylamine | Base-Induced Rearrangement | Acts as a base to initiate rearrangement | mdpi.comresearchgate.net |

| Triethylamine | Heck Coupling | Acts as a base | |

| Ruthenium Complexes | ROMP | Initiator for polymerization | researchgate.netscielo.br |

Influence of Electronic and Steric Effects on Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound and its analogs are governed by a delicate interplay of electronic and steric effects. The substituents on the pyridine ring and on the amino group dictate the electron density distribution and the steric accessibility of reactive sites.

The electron-withdrawing properties of the nitro group at the 3-position and the bromine atom at the 5-position significantly decrease the electron density of the pyridine ring, making it susceptible to nucleophilic attack. These groups also direct electrophilic substitution towards the C4 position. The ethyl group on the exocyclic nitrogen atom provides a moderate electron-donating effect through induction, which can influence the nucleophilicity of the amino group.

In studies of related ruthenium complexes for ROMP, the electronic and steric properties of amine ligands were shown to be critical for catalyst activity. researchgate.netscielo.br Amines with higher σ-donor character, like benzylamine, increased the electron density on the ruthenium center, enhancing the reactivity of the complex compared to ligands with lower σ-donor character like phenylamine. scielo.br Conversely, bulky amines with a large cone angle, such as N-n-butylphenylamine, can lead to a lower coordination number in the complex, which in turn can result in higher reactivity. researchgate.netscielo.br

The regioselectivity of rearrangements is also heavily influenced by electronic effects. In the base-induced rearrangement of N-(nitropyridyl)-substituted isoxazolones, the electronic nature of the substituent on the phenylamino (B1219803) group determines the product distribution between imidazo[1,2-a]pyridines and indoles. mdpi.comresearchgate.net An electron-donating methoxy (B1213986) group allows for the formation of both product types, whereas less donating methyl or bromo substituents lead exclusively to the imidazopyridine product. mdpi.com

Computational and Theoretical Chemistry Studies

Computational chemistry provides powerful tools to investigate the reaction mechanisms, electronic structure, and reactivity of molecules like this compound at a molecular level.

Density Functional Theory (DFT) is a widely used computational method to study the properties of pyridine derivatives. For analogs such as 2-amino-3-bromo-5-nitropyridine (B103754) and 2-amino-3-methyl-5-nitropyridine, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to optimize molecular geometries and calculate vibrational frequencies. researchgate.netresearchgate.net These theoretical calculations show good agreement with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net

DFT calculations are also used to determine various electronic properties, including dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are important for understanding a molecule's potential in non-linear optics (NLO). researchgate.net For 2-amino-3-bromo-5-nitropyridine, the computed high β value suggests it could be a good candidate for NLO materials. researchgate.net Furthermore, thermodynamic properties like heat capacity, entropy, and enthalpy can be calculated at different temperatures to understand their correlations. researchgate.net

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

For an analog, 2-amino-3-methyl-5-nitropyridine, the HOMO-LUMO energy gap was calculated to be 4.3692 eV. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. FMO analysis helps to identify the electrophilic and nucleophilic sites within a molecule, providing insights into its reactive behavior. researchgate.net For 2-amino-3-bromo-5-nitropyridine, global reactivity descriptors such as electronegativity, chemical potential, global hardness, and softness have been calculated from HOMO-LUMO energies to predict its biological activity. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2-Amino-3-methyl-5-nitropyridine | - | - | 4.3692 | researchgate.net |

In the study of 2-amino-3-bromo-5-nitropyridine, NBO analysis was used to investigate the stability arising from charge delocalization. researchgate.net This analysis can quantify the energy of interactions between filled (donor) and empty (acceptor) orbitals, revealing the most significant stabilizing interactions. These studies are crucial for understanding the electronic structure and how it influences the molecule's reactivity and physical properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. This method is invaluable for predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different colors on the map represent different potential values, providing a clear indication of the electron-rich and electron-poor regions.

In the context of this compound, the MEP map would highlight the regions most susceptible to chemical reaction. The color-coding on the MEP surface helps in understanding the molecule's reactivity:

Red and Yellow Regions: These colors indicate areas of high electron density and negative electrostatic potential. For this compound, these regions are expected to be located around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These sites are prone to electrophilic attack.

Blue Regions: This color signifies areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. In this molecule, such regions would likely be found around the hydrogen atoms of the ethyl group and the amine group.

Green Regions: These areas represent neutral or near-zero potential.

The insights gained from MEP mapping can be crucial in understanding the regioselectivity of reactions involving this compound. For instance, in a reaction with an electrophile, the MEP map would predict that the attack is most likely to occur at the nitro group's oxygen atoms or the ring nitrogen. Conversely, a nucleophilic attack would be directed towards the electron-deficient sites. This predictive power allows for a more rational design of synthetic routes and a better understanding of reaction mechanisms.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Oxygen atoms of Nitro Group | Highly Negative (Red/Yellow) | Prone to Electrophilic Attack |

| Pyridine Ring Nitrogen | Negative (Yellow/Green) | Prone to Electrophilic Attack |

| Amine Group Hydrogen | Positive (Blue) | Prone to Nucleophilic Attack |

| Ethyl Group Hydrogens | Slightly Positive (Light Blue) | Prone to Nucleophilic Attack |

| Bromine Atom | Slightly Negative (Green/Yellow) | Weakly Electrophilic/Nucleophilic |

Prediction of Optimal Reaction Conditions using Computational Models

Computational modeling has emerged as a powerful tool for predicting the optimal conditions for chemical reactions, thereby reducing the need for extensive and time-consuming experimental screening. nih.govmit.edu Techniques such as Density Functional Theory (DFT) can be employed to model the reaction pathways and transition states for reactions involving this compound. acs.org

The process of predicting optimal reaction conditions typically involves several computational steps:

Reactant and Product Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Computational algorithms are used to locate the transition state structures connecting reactants to products. The energy of the transition state is critical as it determines the activation energy of the reaction.

Thermodynamic and Kinetic Analysis: From the calculated energies of the reactants, transition states, and products, key parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and the activation energy (Ea) can be determined. These parameters provide insight into the feasibility and rate of the reaction under different conditions.

Solvent and Catalyst Effects: Computational models can also incorporate the effects of different solvents and catalysts on the reaction profile. This allows for the in-silico screening of various reaction media and catalysts to identify those that lower the activation energy and improve reaction yields. For instance, modeling the reaction in different solvents can predict how the solvent's polarity will affect the stability of charged intermediates or transition states.

By systematically modeling the reaction of this compound with a given reagent under various simulated conditions (e.g., different temperatures, solvents, and catalysts), a theoretical reaction profile can be constructed. This profile can then be used to predict the conditions that will favor the desired product formation and minimize side reactions. Such computational pre-screening significantly narrows down the experimental conditions that need to be tested, leading to a more efficient and cost-effective optimization process. mit.edu

Table 2: Hypothetical Computational Prediction of Reaction Yield for a Nucleophilic Aromatic Substitution on this compound

| Solvent | Catalyst | Temperature (°C) | Predicted Activation Energy (kcal/mol) | Predicted Yield (%) |

| Toluene | None | 80 | 28.5 | 45 |

| Toluene | Pd(PPh₃)₄ | 80 | 22.1 | 78 |

| DMF | None | 80 | 26.3 | 55 |

| DMF | Pd(PPh₃)₄ | 80 | 19.8 | 92 |

| Acetonitrile (B52724) | None | 80 | 27.1 | 51 |

| Acetonitrile | Pd(PPh₃)₄ | 80 | 21.2 | 85 |

Advanced Spectroscopic and Structural Characterization of 5 Bromo N Ethyl 3 Nitropyridin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Bromo-N-ethyl-3-nitropyridin-2-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural assignment.

In a typical ¹H NMR spectrum, the ethyl group gives rise to a characteristic triplet and quartet pattern due to spin-spin coupling. The methylene (B1212753) (-CH₂) protons, being adjacent to the amine nitrogen, are deshielded and appear as a quartet. The terminal methyl (-CH₃) protons appear as a triplet. The protons on the pyridine (B92270) ring exhibit distinct chemical shifts influenced by the electron-withdrawing nitro group and the bromine atom. The two aromatic protons will appear as distinct singlets or doublets, with their specific chemical shifts confirming the substitution pattern on the pyridine ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. mdpi.com The pyridine ring carbons show characteristic shifts, with the carbon atoms bonded to the nitro group and bromine atom being significantly affected. The chemical shifts of the ethyl group carbons are also readily assigned.

Quantitative NMR (qNMR) can be employed for purity assessment. acs.orgresearchgate.net By integrating the signals of the analyte against a certified internal standard of known concentration, the purity of the this compound sample can be determined with high accuracy. researchgate.netresearchgate.net This method is considered a primary ratio method of measurement and is valuable for creating certified reference materials. researchgate.net The relative 100% qNMR method, which assesses the purity based on the integration of all proton-bearing species in the spectrum, offers a rapid and efficient initial evaluation. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | ¹H | 8.0 - 8.5 | d |

| Aromatic CH | ¹H | 8.5 - 9.0 | d |

| N-H | ¹H | Broad singlet | s |

| Methylene (-CH₂) | ¹H | 3.4 - 3.8 | q |

| Methyl (-CH₃) | ¹H | 1.2 - 1.5 | t |

| Aromatic C-Br | ¹³C | 105 - 115 | s |

| Aromatic C-NO₂ | ¹³C | 150 - 160 | s |

| Aromatic C-NH | ¹³C | 155 - 165 | s |

| Aromatic CH | ¹³C | 135 - 145 | s |

| Aromatic CH | ¹³C | 140 - 150 | s |

| Methylene (-CH₂) | ¹³C | 40 - 45 | s |

| Methyl (-CH₃) | ¹³C | 14 - 18 | s |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula with a high degree of confidence. researchgate.netresearchgate.net The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. nih.gov

Electron impact (EI) ionization typically leads to extensive fragmentation, providing valuable structural information. The fragmentation pattern of this compound would likely involve several key pathways. bohrium.comarkat-usa.org A common fragmentation is the loss of the ethyl group (C₂H₅•), leading to a significant fragment ion. Another expected fragmentation is the loss of the nitro group (NO₂•) or nitric oxide (NO•). bohrium.com Cleavage of the C-Br bond can also occur, resulting in the loss of a bromine radical (Br•). The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Description |

| [M]⁺ & [M+2]⁺ | [C₇H₈⁷⁹BrN₄O₂]⁺ & [C₇H₈⁸¹BrN₄O₂]⁺ | Molecular ion peaks exhibiting the bromine isotopic pattern. |

| [M-C₂H₅]⁺ | [C₅H₃BrN₃O₂]⁺ | Loss of the ethyl group from the parent ion. |

| [M-NO₂]⁺ | [C₇H₈BrN₂]⁺ | Loss of the nitro group from the parent ion. |

| [M-Br]⁺ | [C₇H₈N₃O₂]⁺ | Loss of the bromine atom from the parent ion. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound and to gain insights into its conformational properties. core.ac.uknih.gov

The FT-IR spectrum would show characteristic absorption bands corresponding to the various vibrations of the molecule's bonds. oaji.net Key expected vibrations include:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H stretches: Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.

NO₂ stretches: Strong, distinct bands for the asymmetric and symmetric stretching of the nitro group are expected in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=C and C=N stretches: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. researchgate.net

C-Br stretch: A band in the lower frequency region, typically 500-600 cm⁻¹, corresponding to the carbon-bromine bond.

FT-Raman spectroscopy provides complementary information. conferenceworld.in While N-H and O-H stretches are often weak in Raman, the symmetric vibrations of the nitro group and the aromatic ring vibrations usually produce strong Raman signals. The combination of both FT-IR and FT-Raman provides a more complete vibrational profile of the molecule. core.ac.uk Furthermore, detailed analysis of the spectra can provide information on the conformational isomers present, as different spatial arrangements of the ethyl group relative to the pyridine ring can result in subtle shifts in vibrational frequencies. nih.govmdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C, C=N (Pyridine ring) | Stretch | 1400 - 1600 |

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1335 - 1385 |

| C-N | Stretch | 1250 - 1350 |

| C-Br | Stretch | 500 - 600 |

X-ray Diffraction Analysis for Solid-State Structure Elucidation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. icm.edu.plrsc.org This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.

The analysis would reveal the planarity of the pyridine ring and the conformation of the N-ethylamino substituent relative to the ring. Of particular interest are the intermolecular interactions that govern the crystal packing. nih.gov In the crystal lattice of this compound, several types of non-covalent interactions are expected to play a crucial role. Hydrogen bonding is likely to be a dominant feature, with the N-H group of the amine acting as a hydrogen-bond donor and the oxygen atoms of the nitro group or the pyridine nitrogen atom acting as acceptors. nih.govresearchgate.netresearchgate.net These interactions can lead to the formation of well-defined supramolecular structures, such as chains or sheets. nih.govnih.govresearchgate.net

Additionally, other interactions such as π-π stacking between the aromatic pyridine rings and possible halogen bonding involving the bromine atom could further stabilize the crystal structure. nih.gov The comprehensive analysis of these interactions provides a deep understanding of the solid-state properties of the compound. icm.edu.pl

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~970 |

| Z | 4 |

| Key Intermolecular Interaction | N-H···O (nitro group) hydrogen bond |

Note: These are hypothetical data based on similar known structures. Actual crystallographic data would require experimental determination.

Biological Activity and Mechanistic Insights of 5 Bromo N Ethyl 3 Nitropyridin 2 Amine and Its Analogs

Evaluation of Anticancer Activity

Analogs of 5-Bromo-N-ethyl-3-nitropyridin-2-amine have been the subject of significant research in oncology, demonstrating the potential of this class of compounds as inhibitors of cancer cell growth and as foundational structures for the development of new therapeutic agents.

Studies on analogs of this compound have demonstrated their ability to inhibit the proliferation of various cancer cell lines. For instance, the related compound 2-Bromo-5-nitropyridin-4-amine has shown cytotoxic effects against several human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells, with its mechanism of action being the induction of apoptosis. Further research into nitropyridine derivatives has identified compounds with significant activity; for example, a nitropyridine-linked 4-arylidenethiazolidin-4-one analog was found to be active against MCF-7 cells with an IC₅₀ of 6.41 μM, while a piperidine-containing derivative was active against liver cancer cells (HepG2) with an IC₅₀ of 7.63 μM. nih.gov

The influence of the N-alkyl substituent on anticancer activity has also been investigated in related heterocyclic compounds. A study on N-alkyl-nitroimidazoles, which share the nitro and N-alkyl features, revealed that N-ethyl-nitroimidazole exhibited a lethal concentration (LC₅₀) of 14.67 µM against A549 lung cancer cells and 17.33 µM against MDA-MB-231 breast cancer cells. openmedicinalchemistryjournal.comresearchgate.net Interestingly, for the A549 cell line, the anticancer activity decreased as the length of the N-alkyl chain increased from ethyl to butyl. openmedicinalchemistryjournal.comresearchgate.net

Interactive Table: In Vitro Anticancer Activity of Analogs

| Compound | Cancer Cell Line | IC₅₀/LC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Bromo-5-nitropyridin-4-amine | MCF-7 (Breast) | 15 | Induction of apoptosis |

| 2-Bromo-5-nitropyridin-4-amine | HeLa (Cervical) | 20 | Inhibition of cell proliferation |

| 2-Bromo-5-nitropyridin-4-amine | A549 (Lung) | 25 | Disruption of mitochondrial function |

| Nitropyridine-linked 4-arylidenethiazolidin-4-one | MCF-7 (Breast) | 6.41 | Not specified |

| Piperidine derivative of nitropyridine | HepG2 (Liver) | 7.63 | Not specified |

| N-ethyl-nitroimidazole | A549 (Lung) | 14.67 | Not specified |

The consistent anticancer activity observed in vitro for analogs of this compound positions them as promising lead compounds for the development of new cancer therapies. The structural scaffold of nitropyridine is considered a valuable starting point for the synthesis of molecules with enhanced potency and selectivity. nih.gov Pyrimidine derivatives, which are structurally related to pyridines, are often prioritized in anticancer drug development because they can mimic nucleobases, thereby interfering with DNA synthesis and repair mechanisms in cancer cells. The demonstrated ability of these compounds to induce apoptosis and inhibit cell proliferation underscores their potential for further optimization in medicinal chemistry programs aimed at discovering novel anticancer agents.

Antimicrobial and Antiviral Research Applications

The biological activity of this compound and its analogs extends to the realm of infectious diseases, with studies indicating potential applications in combating bacterial and viral pathogens.

Preliminary investigations suggest that compounds structurally related to this compound possess antimicrobial properties. For example, 2-Amino-3-bromo-5-nitropyridine (B103754) has been shown to exhibit significant antimicrobial activity, making it a candidate for the development of new antibiotics. researchgate.net A series of 2-amino-5-substituted pyridine (B92270) derivatives were also found to have notable bactericidal activity. researchgate.net

In a broader context, flavonoid derivatives containing a bromo and a nitro group, such as 6-bromo-8-nitroflavone, have demonstrated inhibitory effects against a range of pathogenic bacteria, including Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli, as well as the yeast Candida albicans. openmedicinalchemistryjournal.com Furthermore, some of the most potent antimicrobial activities have been observed in related heterocyclic systems. For instance, a thiophenyl-pyrimidine derivative proved to be a strong antibacterial agent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). sigmaaldrich.com

Interactive Table: Antimicrobial Activity of Related Compounds

| Compound Class | Test Organism | Activity |

|---|---|---|

| 2-Amino-3-bromo-5-nitropyridine | Various bacterial strains | Significant antimicrobial properties |

| 6-bromo-8-nitroflavone | E. faecalis, S. aureus, E. coli, C. albicans | Inhibitory effect |

The potential antiviral applications of this class of compounds are also an area of active research. Derivatives of the related compound (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine have shown inhibitory activity against the dengue virus, with IC₅₀ values below 1 µM. More broadly, nitrogen-containing heterocycles are known to interfere with multiple stages of the viral life cycle. For example, the pyridine-containing compound pyrazofurin (B1679906) has demonstrated a wide spectrum of antiviral activity against both DNA and RNA viruses. These findings suggest that the 5-bromo-3-nitropyridine scaffold could be a valuable framework for the design of novel antiviral agents.

Enzyme Interaction Studies and Modulation of Biological Targets

The biological effects of this compound and its analogs are rooted in their interactions with specific molecular targets, particularly enzymes that play critical roles in disease pathways. The core structure is frequently used as a building block for synthesizing kinase inhibitors.

Research has shown that nitropyridine derivatives can act as potent inhibitors of several protein kinases. For example, a series of nitropyridine-containing compounds were synthesized as inhibitors of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling, with the most potent analogs displaying IC₅₀ values in the range of 8.5–12.2 µM. nih.gov Another study focused on glycogen (B147801) synthase kinase-3 (GSK3), an enzyme implicated in various diseases, including metabolic disorders and neurodegenerative diseases. A highly active GSK3 inhibitor from a series of nitropyridine derivatives was identified with an IC₅₀ value of 8 nM. nih.gov

Furthermore, derivatives of (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine have been found to inhibit kinase targets with IC₅₀ values of less than 1 µM. In the context of antimicrobial action, a thiophenyl-pyrimidine derivative was found to exert its bactericidal effect by inhibiting FtsZ, a crucial protein involved in bacterial cell division. sigmaaldrich.com This inhibition disrupts FtsZ polymerization and its GTPase activity, ultimately leading to bacterial cell death. sigmaaldrich.com

Elucidation of Mechanism of Biological Action

The biological activity of this compound and its analogs is a subject of scientific interest, particularly concerning their potential as intermediates in the synthesis of pharmacologically active molecules. The mechanisms are believed to be rooted in the compound's specific chemical structure, which allows for various molecular interactions.

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

While direct studies on this compound are limited, research on structurally similar compounds provides a strong basis for its potential molecular interactions. Analogs have been identified as crucial intermediates in the development of inhibitors for specific enzymes and viral proteins. For instance, derivatives are used to synthesize potent kinase inhibitors and compounds with activity against viruses like the dengue virus.

The planar nature of the pyridine ring, combined with its substituents, is critical for binding to the active sites of enzymes, such as kinases. It is hypothesized that this compound could serve as a scaffold, with its functional groups interacting with amino acid residues within the binding pockets of target proteins, thereby modulating their activity.

Role of Functional Groups in Binding Affinity and Specificity

The specific arrangement of functional groups on the pyridine ring is instrumental in defining the compound's biological and chemical reactivity.

Bromo Group (Br) at C5: The bromine atom is an electron-withdrawing group that influences the electronic distribution of the pyridine ring. Its presence is crucial for directing synthetic reactions and can play a role in forming halogen bonds with protein targets, enhancing binding affinity.

Nitro Group (NO₂) at C3: As a strong electron-withdrawing group, the nitro group significantly impacts the molecule's reactivity, making the C4 position susceptible to electrophilic substitution, which is a key step in creating more complex heterocyclic structures like pyrrolopyridines. In terms of biological interactions, the nitro group can act as a hydrogen bond acceptor, contributing to the specificity of binding with molecular targets.

N-ethyl Group at C2-amine: The N-ethyl group contributes to the compound's lipophilicity, which can influence its ability to cross cell membranes. The size and conformation of this alkyl group are critical determinants of how the molecule fits into a target's binding site, affecting both potency and selectivity.

Participation in Cellular Redox Reactions and Signaling Pathways

The presence of the nitro group suggests that this compound and its analogs may participate in cellular redox cycling. The nitroaromatic structure can be susceptible to reduction by cellular reductases, potentially leading to the formation of reactive nitroso and hydroxylamino intermediates. This process can affect cellular redox balance and trigger signaling pathways associated with oxidative stress. While this reactivity is a key aspect of the mechanism for some nitroaromatic drugs, it also necessitates further investigation into the specific cellular consequences.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For derivatives of 5-Bromo-3-nitropyridin-2-amine, SAR analyses focus on how modifications to different parts of the molecule affect their efficacy as, for example, kinase inhibitors or antiviral agents.

Key findings from related compounds indicate that:

Modification of the C2-substituent: Altering the group attached to the 2-amino position significantly impacts activity. For example, introducing an (E)-ethenamine moiety enhances π-stacking interactions, which is critical for binding to kinase active sites. Replacing the N-ethyl group with larger or more complex substituents could either enhance or reduce binding affinity due to steric effects.

Substitution of the Bromine Atom: Replacing the bromine at the C5 position with other halogens or different functional groups would alter the electronic properties and steric profile of the molecule, leading to changes in binding affinity and target specificity.

Modification of the Pyridine Ring: Adding further substituents to the pyridine ring, for instance at the C4 or C6 positions, can modulate the compound's activity. A methyl group at C4, as seen in 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine, alters the electronic landscape and may result in reduced activity in certain enzyme inhibition assays compared to analogs with different substitution patterns.

The table below summarizes various analogs and highlights the structural differences that influence their potential application, based on SAR principles.

| Compound Name | Base Structure | Key Substituent(s) | Implied Effect on Activity |

| This compound | 5-Bromo-3-nitropyridin-2-amine | N-ethyl | Provides a balance of lipophilicity and size for potential enzyme binding. |

| (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine | 5-Bromo-3-nitropyridin-2-amine | (E)-N,N-dimethylethenamine at C2 | Ethenamine group enhances planarity and π-stacking, crucial for kinase binding. |

| 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | 5-Bromo-3-nitropyridin-2-amine | N-methyl at C2, Methyl at C4 | Lacks the ethenamine moiety, leading to a more rigid structure and potentially lower activity in some assays. |

| 5-Bromo-N-butyl-N-ethyl-3-nitropyridin-2-amine nih.gov | 5-Bromo-3-nitropyridin-2-amine | N-butyl, N-ethyl at C2 | Increased alkyl chain length could enhance lipophilicity but may cause steric hindrance at the binding site. |

These studies underscore the versatility of the 5-Bromo-3-nitropyridin-2-amine scaffold in medicinal chemistry, where targeted modifications can lead to the development of highly specific and potent bioactive agents. bldpharm.comnist.gov

Medicinal Chemistry Applications and Drug Discovery Potential of 5 Bromo N Ethyl 3 Nitropyridin 2 Amine

Role as a Versatile Building Block in Organic Synthesis for Drug Development

5-Bromo-N-ethyl-3-nitropyridin-2-amine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of more complex molecules for drug development. Its utility stems from the presence of multiple reactive sites on the pyridine (B92270) core: a bromine atom, a nitro group, and an N-ethylamino group. These functional groups can be selectively modified through various organic reactions, allowing for the systematic exploration of chemical space and the generation of diverse compound libraries for biological screening.

The bromine atom at the 5-position is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. The nitro group at the 3-position can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or sulfonylation reactions. The N-ethylamino group at the 2-position can also be modified, although it is generally less reactive than the other sites. This differential reactivity allows for a stepwise and controlled elaboration of the pyridine scaffold, making it a valuable starting material for the synthesis of novel drug candidates.

The combination of these functional groups on a single pyridine ring provides a unique platform for the design and synthesis of compounds with a wide range of physicochemical properties and biological activities. indiamart.com The strategic manipulation of these groups allows medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of lead compounds.

Use as an Intermediate in the Synthesis of Pharmacologically Significant Compounds

The precursor to the title compound, 2-Amino-5-bromo-3-nitropyridine (B172296), is a known intermediate in the synthesis of various heterocyclic systems. nbinno.com For instance, it can be used in the preparation of azaquinoxalinediones. nbinno.com The N-ethylated derivative, this compound, retains the key reactive functionalities of its parent compound and is therefore also a valuable intermediate for the synthesis of pharmacologically significant molecules.

The reactivity of the bromo and nitro groups allows for the construction of more complex fused ring systems or the introduction of various pharmacophores. For example, the reduction of the nitro group to an amine provides a key handle for building imidazopyridine or other bicyclic heterocyclic scaffolds, which are prevalent in many biologically active compounds. google.com

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Potential Reactions |

| Bromo | 5 | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig cross-coupling |

| Nitro | 3 | Reduction to amine, Nucleophilic aromatic substitution |

| N-ethylamino | 2 | Acylation, Alkylation (under specific conditions) |

Development of Novel Therapeutic Agents based on the Pyridine Scaffold

The pyridine scaffold is a privileged structure in medicinal chemistry, found in a vast number of approved drugs and clinical candidates. The development of novel therapeutic agents based on the pyridine scaffold is an active area of research, and compounds like this compound offer a starting point for the creation of new chemical entities.

The unique substitution pattern of this compound can lead to molecules with novel intellectual property positions. By using this building block, medicinal chemists can explore areas of chemical space that have not been extensively investigated, potentially leading to the discovery of drugs with new mechanisms of action or improved therapeutic profiles.

The synthesis of nitropyridine-containing molecules has led to the discovery of potent inhibitors of various enzymes, including Janus kinase 2 (JAK2). nih.gov Although not directly involving the title compound, these studies highlight the potential of the nitropyridine scaffold in generating biologically active molecules. nih.gov

Identification and Optimization of Lead Compounds in Drug Discovery

In the process of drug discovery, lead compounds are molecules that exhibit a desired biological activity but may require further optimization to improve their properties. The structural features of this compound make it an excellent scaffold for lead optimization.